5-Cyclopropoxy-4-iodopicolinic acid
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Overview
Description
5-Cyclopropoxy-4-iodopicolinic acid is a chemical compound with the molecular formula C9H8INO3 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position is replaced by an iodine atom and the hydrogen atom at the 5-position is replaced by a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-iodopicolinic acid typically involves the iodination of picolinic acid derivatives followed by the introduction of the cyclopropoxy group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the picolinic acid. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-iodopicolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield deiodinated derivatives, and substitution reactions may yield a variety of substituted derivatives .
Scientific Research Applications
5-Cyclopropoxy-4-iodopicolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-iodopicolinic acid involves its interaction with specific molecular targets and pathways. The iodine atom and cyclopropoxy group contribute to its unique chemical reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable compound for research in medicinal chemistry and pharmacology .
Comparison with Similar Compounds
Similar Compounds
5-Iodopicolinic acid: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-5-iodopicolinic acid: Similar structure but with different positional isomers.
5-Fluoropicolinic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
5-Cyclopropoxy-4-iodopicolinic acid is unique due to the presence of both the iodine atom and the cyclopropoxy group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H8INO3 |
---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8INO3/c10-6-3-7(9(12)13)11-4-8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
BMZHBMXCZAIDOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2I)C(=O)O |
Origin of Product |
United States |
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